molecular formula C29H29ClFNO2 B11451563 10-(4-chlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(4-chlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11451563
M. Wt: 478.0 g/mol
InChI Key: FHPUMCJQFUVNEU-UHFFFAOYSA-N
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Description

10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to achieve the desired compound’s purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and quinones, which can be further utilized in different chemical processes.

Scientific Research Applications

10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: shares similarities with other acridine derivatives, such as:

Uniqueness

The uniqueness of 10-(4-CHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H29ClFNO2

Molecular Weight

478.0 g/mol

IUPAC Name

10-(4-chlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H29ClFNO2/c1-28(2)13-21-26(23(33)15-28)25(17-6-5-7-19(31)12-17)27-22(14-29(3,4)16-24(27)34)32(21)20-10-8-18(30)9-11-20/h5-12,25H,13-16H2,1-4H3

InChI Key

FHPUMCJQFUVNEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)Cl)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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